molecular formula C18H15F3N4O2 B2690185 4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide CAS No. 320421-89-4

4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide

Katalognummer: B2690185
CAS-Nummer: 320421-89-4
Molekulargewicht: 376.339
InChI-Schlüssel: VBOLPZQEPKDPOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide” is a quinazoline derivative . Quinazoline derivatives are a group of compounds that have drawn significant attention due to their wide range of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .


Molecular Structure Analysis

Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, one of which is a benzene ring and the other is a pyrimidine ring . The specific molecular structure of “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide” is not available in the resources I have.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activities

A variety of quinazoline derivatives have been synthesized and evaluated for their potential pharmacological activities. These compounds, including structures similar to 4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide, have shown a range of biological activities such as hypolipidemic, anticonvulsant, anticancer, anti-ulcerogenic, and anti-ulcerative colitis activities.

  • Hypolipidemic Activity : Novel quinazolines and 4(3H)-quinazolinones derivatives were synthesized, demonstrating significant hypolipidemic activity by lowering triglyceride and total cholesterol levels in studies (Kurogi et al., 1996).

  • Anticonvulsant Evaluation : A series of quinazoline derivatives were synthesized and evaluated for their anticonvulsant activity, showing potential as treatments for seizures compared to standard drugs (El-Azab et al., 2011).

  • Anticancer and Vascular Disrupting Agents : Triazoloquinazolinone-based compounds were identified as potent inhibitors of tubulin assembly and demonstrated anticancer activity across a variety of cancer cell lines (Driowya et al., 2016).

  • Anti-ulcerogenic and Anti-ulcerative Colitis Activity : Novel quinazoline derivatives exhibited significant curative activity against acetic acid-induced ulcer model and showed higher activity than standard drugs in treating peptic ulcer and ulcerative colitis without reported side effects on liver and kidney functions (Alasmary et al., 2017).

Antimicrobial and Analgesic Activities

  • Antimicrobial Activity : Novel benzohydrazide derivatives have been synthesized and characterized, with some showing promising analgesic, antifungal, and antibacterial activities, as well as in vitro antiproliferative activity (Vijaya Raj et al., 2007).

  • Analgesic Activity : Synthesis and evaluation of novel compounds for their analgesic activity have shown significant results, highlighting the therapeutic potential of quinazoline derivatives in pain management (Osarodion, 2023).

Wirkmechanismus

The mechanism of action of quinazoline derivatives can vary widely depending on their specific structures and the biological targets they interact with . The specific mechanism of action for “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide” is not provided in the available resources.

Zukünftige Richtungen

Quinazoline derivatives, due to their wide range of biological activities, are a promising area of research in medicinal chemistry . Future research could focus on synthesizing new quinazoline derivatives, including “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide”, and studying their biological activities and mechanisms of action.

Eigenschaften

IUPAC Name

4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-25(24-16(26)11-7-9-12(27-2)10-8-11)15-13-5-3-4-6-14(13)22-17(23-15)18(19,20)21/h3-10H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOLPZQEPKDPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.